4-Fluoro-1,3-dihydro-2-benzothiophene
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Overview
Description
4-Fluoro-1,3-dihydro-2-benzothiophene is a heterocyclic compound that contains a sulfur atom in its five-membered ring structure. This compound is a derivative of benzothiophene, which is known for its wide range of applications in medicinal chemistry and material science . The presence of a fluorine atom in the structure enhances its chemical properties, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1,3-dihydro-2-benzothiophene can be achieved through several methods. One common approach involves the reaction of substituted buta-1-enes with potassium sulfide, which enables an atom-economical and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1,3-dihydro-2-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-1,3-dihydro-2-benzothiophene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents with therapeutic potential.
Mechanism of Action
The mechanism of action of 4-Fluoro-1,3-dihydro-2-benzothiophene involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound can modulate the activity of kinases, ion channels, and other proteins involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered heteroaromatic compound containing a sulfur atom.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
4-Fluoro-1,3-dihydro-2-benzothiophene is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific research applications, distinguishing it from other similar thiophene derivatives.
Properties
CAS No. |
58325-15-8 |
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Molecular Formula |
C8H7FS |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-fluoro-1,3-dihydro-2-benzothiophene |
InChI |
InChI=1S/C8H7FS/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3H,4-5H2 |
InChI Key |
VSROSJBKNSAOBB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CS1)C(=CC=C2)F |
Origin of Product |
United States |
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